molecular formula C9H15NO2 B11914108 7-Azaspiro[3.5]nonane-7-carboxylic acid

7-Azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B11914108
M. Wt: 169.22 g/mol
InChI Key: BKFMQUOAABZMKF-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functionalization at the carboxylic acid position. One common method includes the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, which is then oxidized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

7-Azaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonane-7-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
  • 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Uniqueness

7-Azaspiro[3.5]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

7-azaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)10-6-4-9(5-7-10)2-1-3-9/h1-7H2,(H,11,12)

InChI Key

BKFMQUOAABZMKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCN(CC2)C(=O)O

Origin of Product

United States

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